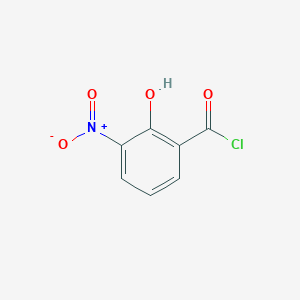

2-Hydroxy-3-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMFTXFUUJPTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618493 | |

| Record name | 2-Hydroxy-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35748-36-8 | |

| Record name | 2-Hydroxy-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Hydroxy 3 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The reaction of 2-hydroxy-3-nitrobenzoyl chloride with primary or secondary amines yields N-substituted 2-hydroxy-3-nitrobenzamides. This transformation is a cornerstone of its synthetic utility and is often carried out under Schotten-Baumann conditions. wikipedia.orgvedantu.com These conditions typically involve using an amine and the acyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270) or triethylamine (B128534), often in a two-phase solvent system. wikipedia.orgbyjus.com The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the amine nucleophile and shifting the reaction equilibrium toward the amide product. vedantu.combyjus.com

2-Hydroxy-3-nitrobenzoyl chloride is expected to react readily with primary amines to form N-substituted secondary amides. While specific studies detailing a wide range of primary amine reactions with this exact compound are not extensively documented in publicly available literature, the reaction is analogous to that of other nitro-substituted benzoyl chlorides. prepchem.com For instance, 3-nitrobenzoyl chloride reacts with primary amines like 3-hydroxyanthranilic acid in the presence of pyridine to yield the corresponding amide. The reaction involves the nucleophilic attack of the primary amine's nitrogen on the carbonyl carbon of the acyl chloride. An appropriate base is used to scavenge the HCl produced.

Table 1: Representative Amide Formation with Primary Amines

| Primary Amine | Product | Typical Conditions |

|---|---|---|

| Aniline | N-phenyl-2-hydroxy-3-nitrobenzamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent (e.g., DCM, Toluene) |

| Benzylamine | N-benzyl-2-hydroxy-3-nitrobenzamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent (e.g., DCM, Toluene) |

This table represents expected reactions based on the general reactivity of acyl chlorides.

The reaction of 2-hydroxy-3-nitrobenzoyl chloride with secondary amines produces N,N-disubstituted tertiary amides. A documented synthesis involves reacting crude 2-hydroxy-3-nitrobenzoyl chloride (prepared from 2-hydroxy-3-nitrobenzoic acid and thionyl chloride) with a cyclic secondary amine. The reaction is successfully carried out in dichloromethane (B109758) using triethylamine as a base to neutralize HCl and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Table 2: Example of Amide Formation with a Secondary Amine

| Secondary Amine | Product | Reported Conditions |

|---|

The mechanism for the amidation of 2-hydroxy-3-nitrobenzoyl chloride follows the general two-step nucleophilic acyl substitution pathway.

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of the amine (primary or secondary) attacking the electrophilic carbonyl carbon of the acyl chloride. This addition step breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. byjus.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the C-Cl bond breaks, and the chloride ion is expelled as the leaving group. byjus.com

Deprotonation: A base present in the reaction mixture (such as triethylamine, pyridine, or another molecule of the amine reactant) removes a proton from the nitrogen atom. This neutralizes the positive charge on the nitrogen, yielding the final amide product and a salt of the base (e.g., triethylammonium (B8662869) chloride). byjus.com This final deprotonation step is crucial for driving the reaction to completion.

2-Hydroxy-3-nitrobenzoyl chloride readily undergoes esterification when treated with alcohols. This reaction, a form of alcoholysis, produces 2-hydroxy-3-nitrobenzoate esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. libretexts.orgdoubtnut.com Typically, the reaction is performed in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. The hydroxyl group of the alcohol attacks the carbonyl carbon of the acyl chloride, leading to the formation of the ester and HCl, which is then scavenged by the base. doubtnut.com

Table 3: Representative Esterification Reactions with Alcohols

| Alcohol | Product | Typical Conditions |

|---|---|---|

| Methanol | Methyl 2-hydroxy-3-nitrobenzoate | Base (e.g., Pyridine), Aprotic Solvent |

| Ethanol | Ethyl 2-hydroxy-3-nitrobenzoate | Base (e.g., Pyridine), Aprotic Solvent |

This table represents expected reactions based on the general reactivity of acyl chlorides.

Thioesters can be synthesized from the reaction of 2-hydroxy-3-nitrobenzoyl chloride with thiols (mercaptans) or their corresponding thiolates. This reaction is analogous to esterification with alcohols. One of the most common methods for preparing thioesters involves the reaction of an acyl chloride with a thiol in the presence of a base, or by using a pre-formed alkali metal salt of the thiol. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride. While specific examples for 2-hydroxy-3-nitrobenzoyl chloride are not prevalent in literature, the general reactivity pattern is well-established for other acyl chlorides.

Table 4: Representative Thioester Formation with Thiols

| Thiol | Product | Typical Conditions |

|---|---|---|

| Ethanethiol | S-Ethyl 2-hydroxy-3-nitrobenzothioate | Base (e.g., Pyridine or NaOH), Solvent |

| Thiophenol | S-Phenyl 2-hydroxy-3-nitrobenzothioate | Base (e.g., Pyridine or NaOH), Solvent |

This table represents expected reactions based on the general reactivity of acyl chlorides.

Amide Formation (Schotten-Baumann and Other Protocols)

Role of the ortho-Hydroxyl Group in Reactivity

The hydroxyl group at the ortho-position to the benzoyl chloride functionality plays a significant role in modulating the molecule's reactivity through both electronic and steric effects.

Intramolecular Cyclization Pathways (e.g., to Benzoxazolinone Derivatives)

The proximity of the ortho-hydroxyl group to the reactive acyl chloride moiety facilitates intramolecular cyclization reactions. Under basic conditions or upon heating, the hydroxyl group can act as an intramolecular nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to the formation of a six-membered ring structure.

A prominent example of this pathway is the synthesis of benzoxazolinone derivatives. The initial cyclization would form a cyclic ester (a lactone). However, in the context of reactions involving amines or other nitrogen nucleophiles, the formation of 2-benzoxazolinone (B145934) structures is a key synthetic route. neu.edu.trmdpi.comresearchgate.net For instance, the reaction of o-aminophenols can lead to these heterocyclic systems. While the direct cyclization of 2-hydroxy-3-nitrobenzoyl chloride itself would initially yield a lactone, this intermediate is a precursor in multi-step syntheses that result in benzoxazolinone derivatives. The general principle involves the ortho-hydroxyl group participating in a ring-closing reaction. The reaction is often promoted by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity.

Table 1: Examples of Cyclization Reactions Leading to Benzoxazolinone Derivatives This table is illustrative of the general synthetic strategies for benzoxazolinones, a potential fate of ortho-hydroxy acyl chlorides.

| Starting Materials | Product Type | Key Reaction Feature | Ref. |

|---|---|---|---|

| o-Aminophenol, Phosgene (B1210022)/equivalent | 2-Benzoxazolinone | Intramolecular cyclization | researchgate.net |

| Substituted o-Aminophenols | Substituted Benzoxazolinones | Cyclization with various reagents | neu.edu.trnih.gov |

Hydrogen Bonding Effects on Reactivity and Selectivity

The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the acyl chloride. This interaction has several consequences for the molecule's reactivity. The hydrogen bond can increase the electrophilicity of the carbonyl carbon by withdrawing electron density, potentially accelerating nucleophilic attack.

Conversely, this hydrogen bond can also impose conformational rigidity, influencing the selectivity of reactions by sterically hindering certain approaches of incoming nucleophiles. rsc.orgnih.gov In salicylic (B10762653) acid and its derivatives, intramolecular hydrogen bonds are a well-documented phenomenon that significantly affects their chemical and physical properties. mdpi.com This hydrogen bonding can stabilize the transition state in certain reactions, thereby affecting reaction rates and product distributions. The cooperative effect of hydrogen bonding can enhance the acidity of the hydroxyl group, which can be a critical factor in reactions where it acts as a proton donor or a nucleophile after deprotonation. nih.gov

Transformations of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, providing pathways to a range of other derivatives.

Further Nitration of the Aromatic Ring

Introducing an additional nitro group onto the 2-hydroxy-3-nitrobenzoyl chloride ring is governed by the directing effects of the substituents already present: the -OH group, the -NO₂ group, and the -COCl group.

-OH (Hydroxyl) group: A strongly activating, ortho, para-director. lumenlearning.com

-NO₂ (Nitro) group: A strongly deactivating, meta-director. youtube.com

-COCl (Benzoyl chloride) group: A deactivating, meta-director. organicchemistrytutor.com

The positions ortho to the hydroxyl group are C1 and C3 (already substituted). The position para to the hydroxyl group is C5. The positions meta to the nitro group are C2 (substituted) and C4. The positions meta to the benzoyl chloride group are C3 (substituted) and C5.

Considering these directing effects, the most favored position for electrophilic attack by a nitronium ion (NO₂⁺) would be C5. The powerful ortho, para-directing effect of the hydroxyl group strongly activates the C5 position. libretexts.orglibretexts.org Simultaneously, this position is also meta to the deactivating benzoyl chloride group, which is a compatible, albeit weaker, directing influence. The nitro group at C3 directs incoming electrophiles to C1 and C5; since C1 is substituted, this further supports substitution at C5. Therefore, the nitration of 2-hydroxy-3-nitrobenzoyl chloride is expected to yield 2-hydroxy-3,5-dinitrobenzoyl chloride .

Electrophilic Aromatic Substitution of 2-Hydroxy-3-nitrobenzoyl Chloride

The reactivity of the aromatic ring in 2-Hydroxy-3-nitrobenzoyl chloride towards electrophilic aromatic substitution (EAS) is governed by the interplay of the three substituents already present: the hydroxyl (-OH) group at position 2, the nitro (-NO₂) group at position 3, and the benzoyl chloride (-COCl) group at position 1. These substituents exert significant activating or deactivating and directing effects on the benzene (B151609) ring, which collectively determine the regioselectivity and feasibility of further substitution reactions.

The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. This is due to the electron-donating resonance effect of the lone pairs on the oxygen atom, which increases the electron density of the aromatic ring, particularly at these positions, making it more susceptible to attack by electrophiles. masterorganicchemistry.comquora.com

Conversely, both the nitro group and the benzoyl chloride group are strong deactivating groups. They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. quora.comleah4sci.com These groups direct incoming electrophiles to the meta position relative to themselves. quora.comleah4sci.com

In a polysubstituted benzene ring like that of 2-Hydroxy-3-nitrobenzoyl chloride, the directing effects of the substituents must be considered in concert. When there is a conflict in directing effects, the most powerfully activating group typically dictates the position of substitution. pressbooks.pub In this case, the hydroxyl group is the strongest activating group present.

The positions ortho to the hydroxyl group are positions 1 (occupied by the benzoyl chloride) and 3 (occupied by the nitro group). The position para to the hydroxyl group is position 5. The nitro group at position 3 directs incoming electrophiles to positions 1 and 5 (meta to itself). The benzoyl chloride group at position 1 directs to positions 3 and 5 (meta to itself).

Therefore, the directing effects of all three substituents converge on position 5. The powerful ortho, para-directing influence of the activating hydroxyl group, reinforced by the meta-directing influence of both the deactivating nitro and benzoyl chloride groups, strongly favors electrophilic attack at the C5 position. The positions ortho to the hydroxyl group (C1 and C3) are already substituted, and the C4 and C6 positions are not favored by the directing effects of the existing substituents.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Hydroxy-3-nitrobenzoyl Chloride

| Position | Substituent | Directing Effect | Predicted Site of Electrophilic Attack |

| 1 | -COCl | meta-director | 3, 5 |

| 2 | -OH | ortho, para-director | 1, 3, 5 |

| 3 | -NO₂ | meta-director | 1, 5 |

| 5 | Strongly Favored |

This table summarizes the directing influences of the substituents on the aromatic ring of 2-Hydroxy-3-nitrobenzoyl chloride. The convergence of the directing effects at the C5 position makes it the overwhelmingly favored site for electrophilic attack.

Applications of 2 Hydroxy 3 Nitrobenzoyl Chloride As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

The reactivity of 2-hydroxy-3-nitrobenzoyl chloride makes it an important precursor for constructing intricate molecular architectures, particularly heterocyclic structures that form the core of many biologically active compounds.

Heterocyclic Compound Synthesis

The compound is a key player in the synthesis of various heterocyclic systems, which are cyclic compounds containing atoms of at least two different elements in their rings.

2-Hydroxy-3-nitrobenzoyl chloride is instrumental in creating amide-based intermediates that are precursors to complex nitrogen-containing molecules. The acyl chloride group readily reacts with primary or secondary amines to form a stable amide linkage. This reaction is a critical step in the synthesis of advanced pharmaceutical intermediates.

For example, in the development of CXCR2 selective antagonists for anti-cancer applications, 2-hydroxy-3-nitrobenzoyl chloride is reacted with dimethylamine (B145610) hydrochloride in the presence of triethylamine (B128534) (TEA) to produce 2-hydroxy-N,N-dimethyl-3-nitrobenzamide. This amide intermediate then undergoes further transformations, including the reduction of the nitro group to an amine, which is crucial for building the final intricate, biologically active molecule.

Table 1: Synthesis of Amide Intermediate for CXCR2 Antagonist

| Reactant 1 | Reactant 2 | Product | Purpose | Reference |

|---|

This interactive table summarizes the initial step in the synthesis of a precursor for a nitrogen-containing pharmaceutical agent.

The compound serves as a direct precursor for the synthesis of oxygen-containing heterocyclic systems such as benzoxazolinones. In a notable synthetic pathway, 2-hydroxy-3-nitrobenzoyl chloride is first converted into 2-hydroxy-3-nitrobenzoyl azide (B81097). google.com This azide intermediate then undergoes a thermal Curtius rearrangement, followed by an intramolecular cyclization, to yield 7-nitrobenz[d]oxazolin-2-one. google.com

This transformation highlights the utility of the compound in forming fused ring systems where the hydroxyl group participates directly in the ring-closing step. The resulting benzoxazolinone scaffold is a privileged structure in medicinal chemistry. google.com

Table 2: Synthesis of 7-nitrobenz[d]oxazolin-2-one

| Starting Material | Intermediate | Final Product | Reaction Type | Reference |

|---|

This interactive table outlines the key stages in the synthesis of an oxygen-containing heterocycle.

Role in Pharmaceutical Intermediate Synthesis

2-Hydroxy-3-nitrobenzoyl chloride is a significant intermediate in the synthesis of compounds with potential therapeutic applications, particularly in oncology and for fungicidal agents. Its role is to provide a core phenolic amide structure that can be further elaborated into a final active pharmaceutical ingredient (API).

The synthesis of bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists is a prime example of its application. These antagonists are under investigation as potential anti-cancer metastasis agents. The initial step involves the reaction of 2-hydroxy-3-nitrobenzoyl chloride with an amine to form an amide, which is then converted through a multi-step process into the final squaramide drug candidate. This synthetic route demonstrates the compound's importance in creating the foundational structure of a complex API. In vivo pharmacokinetic studies in rats have shown that the resulting compound has an excellent profile.

Furthermore, patents indicate that 2-hydroxy-3-nitrobenzoyl chloride is a useful intermediate for preparing fungicidally active substituted aminosalicylic acid amides and fused heterocyclic kinase inhibitors.

Derivatization for Pharmacologically Relevant Scaffolds

In medicinal chemistry, the modification of core molecular structures, or scaffolds, is a fundamental strategy for developing new therapeutic agents. 2-Hydroxy-3-nitrobenzoyl chloride is an ideal reagent for this purpose. It readily reacts with nucleophilic functional groups, such as amines (-NH₂) and hydroxyls (-OH), which are common in pharmacologically active molecules. This reaction, an acylation, forms stable amide or ester linkages, respectively.

By attaching the 2-hydroxy-3-nitrophenyl group, chemists can systematically alter the physicochemical properties of a parent scaffold, including its polarity, hydrogen bonding capacity, and electronic profile. These modifications can influence the molecule's interaction with biological targets, such as enzymes or receptors, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, the reaction of an acyl chloride like 3-nitrobenzoyl chloride with a molecule such as 3-hydroxyanthranilic acid results in the formation of a complex N-acyl derivative, illustrating a common pathway for creating novel, potentially bioactive compounds.

Synthesis of N-Acyl Compounds and Analogs

A prominent application of 2-Hydroxy-3-nitrobenzoyl chloride is in the synthesis of N-acyl compounds, particularly amides. The traditional and robust method for creating N-acyl motifs involves the reaction of an amine-containing compound with an acyl chloride. beilstein-journals.org This straightforward reaction is widely used to produce a diverse array of amides, including N-acyl carbazoles, which are recognized as effective fluorophores and are present in various drugs and natural products. beilstein-journals.orgnih.gov

The synthesis is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The versatility of this method allows for its application to a wide range of amines and acyl chlorides, enabling the creation of large libraries of N-acyl analogs for screening in drug discovery and materials science. nih.govchemrxiv.org

Table 1: Synthesis of N-Acyl Compounds This interactive table shows examples of reactant types that can be combined with 2-Hydroxy-3-nitrobenzoyl chloride to form various N-acyl compounds.

| Reactant Type with N-H Group | Resulting N-Acyl Compound Class |

|---|---|

| Primary Amine (R-NH₂) | Secondary Amide |

| Secondary Amine (R₂-NH) | Tertiary Amide |

| Carbazole | N-Acyl Carbazole |

| Phenoxazine | N-Acyl Phenoxazine |

Derivatization Strategies for Analytical Research

In analytical chemistry, derivatization is the process of chemically modifying an analyte to enhance its suitability for a specific analytical method. sci-hub.se 2-Hydroxy-3-nitrobenzoyl chloride can be employed as a derivatizing agent to improve the detection and quantification of various molecules in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netchromatographyonline.com

Introduction of Chromophores for UV/Vis Detection

Many biologically important molecules lack a chromophore—a part of a molecule that absorbs ultraviolet (UV) or visible (Vis) light—making them difficult to detect using standard UV/Vis spectrophotometers. researchgate.net Derivatization with a chromophore-containing reagent can overcome this limitation. sci-hub.se

The 2-hydroxy-3-nitrophenyl group within 2-Hydroxy-3-nitrobenzoyl chloride functions as an effective chromophore. By reacting it with target analytes (e.g., those containing amine or alcohol groups), the chromophoric tag is covalently attached. This allows the resulting derivative to be easily detected and quantified by HPLC with UV/Vis detection, significantly improving the sensitivity of the analysis. nih.gov

Table 2: UV/Vis Detection Enhancement via Derivatization This interactive table illustrates how derivatization with 2-Hydroxy-3-nitrobenzoyl chloride aids in UV/Vis analysis.

| Analyte State | UV/Vis Absorption | Analytical Outcome |

|---|---|---|

| Original Analyte | Weak or None | Poor sensitivity, difficult to detect |

Introduction of Fluorophores for Fluorescence Detection

Fluorescence detection offers even greater sensitivity and selectivity compared to UV/Vis absorption. thermofisher.com This technique relies on fluorophores, molecules that absorb light at one wavelength and emit it at a longer wavelength. baseclick.eu Chemical derivatization is a common strategy to attach a fluorescent tag to a non-fluorescent analyte. sci-hub.se

While the 2-hydroxy-3-nitrophenyl group is primarily a chromophore, the principle of derivatization extends to fluorescence. In this strategy, a derivatizing agent is chosen specifically for its fluorescent properties. The reaction attaches the fluorophore to the target analyte, rendering it highly detectable. Such "latent" fluorophores can be designed to become fluorescent only after reacting with the target molecule, which minimizes background signal and improves the spatial and temporal resolution in bioimaging. nih.gov This approach is particularly useful for detecting trace amounts of substances in complex biological samples. rsc.org

Enhancement of Mass Spectrometry Detectability

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules. However, polar small molecules can exhibit poor retention on common reversed-phase liquid chromatography (RP-LC) columns and may have low ionization efficiency in the MS source, challenging their analysis. chromatographyonline.com

Derivatization with a reagent like 2-Hydroxy-3-nitrobenzoyl chloride can mitigate these issues. nih.gov Attaching the relatively nonpolar 2-hydroxy-3-nitrobenzoyl group to a polar analyte increases its hydrophobicity, which improves its retention and separation in RP-LC. chromatographyonline.com Furthermore, the tag can enhance the analyte's ionization efficiency, leading to a stronger signal in the mass spectrometer. The added group also provides a predictable fragmentation pattern in tandem mass spectrometry (MS/MS), which is crucial for the reliable identification and quantification of the analyte. researchgate.netchromatographyonline.com

Table 3: Benefits of Derivatization for Mass Spectrometry This interactive table summarizes the advantages of using 2-Hydroxy-3-nitrobenzoyl chloride as a derivatizing agent for LC-MS analysis.

| Benefit | Description |

|---|---|

| Improved Chromatography | Increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase columns. chromatographyonline.com |

| Enhanced Ionization | Can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, resulting in a stronger signal. researchgate.netnih.gov |

| Predictable Fragmentation | The derivative provides a consistent fragmentation pattern in MS/MS, which aids in structural confirmation and quantification. chromatographyonline.com |

| Increased Sensitivity | The combination of these effects leads to significantly lower limits of detection for the target analyte. nih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 2-Hydroxy-3-nitrobenzoyl chloride, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) analyses, are not available in the public domain.

1D NMR (¹H, ¹³C, etc.)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Hydroxy-3-nitrobenzoyl chloride, have not been reported in the searched literature.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, (IN)ADEQUATE)

No published research containing 2D NMR correlation data (such as COSY, HSQC, or HMBC) for the definitive structural assignment of 2-Hydroxy-3-nitrobenzoyl chloride could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Publicly accessible mass spectrometry data, which would confirm the molecular weight and detail the fragmentation pattern of 2-Hydroxy-3-nitrobenzoyl chloride, is unavailable.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, which would provide information on the molecular ion, is not documented in the available literature for 2-Hydroxy-3-nitrobenzoyl chloride.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact mass of 2-Hydroxy-3-nitrobenzoyl chloride and confirm its elemental composition, has not been found in published sources.

Infrared (IR) Spectroscopy for Functional Group Analysis

An experimental infrared spectrum for 2-Hydroxy-3-nitrobenzoyl chloride, detailing the characteristic absorption frequencies for its hydroxyl, nitro, and acyl chloride functional groups, is not available in the public record.

X-ray Crystallography for Solid-State Structure Determination

Direct single-crystal X-ray diffraction analysis of 2-Hydroxy-3-nitrobenzoyl chloride has proven to be challenging due to the compound's hydrolytic lability. znaturforsch.com Researchers have reported difficulties in obtaining single crystals suitable for crystallographic analysis, as the compound is prone to degradation. znaturforsch.com

However, the structural characterization of closely related intermediates and by-products formed during its subsequent reactions has been successfully accomplished. In a study focused on the synthesis of substituted benzoxazolinones via the Curtius rearrangement of the corresponding acyl azide (B81097) derived from 2-Hydroxy-3-nitrobenzoyl chloride, X-ray crystallography was instrumental. While the acid chloride itself was not crystallized, the crystal structures of the intermediate 2-hydroxy-3-nitrobenzoyl azide (3b) and various by-products were determined. znaturforsch.comresearchgate.net

For instance, the crystal structure of 2-hydroxy-3-nitrobenzoyl azide reveals an almost planar molecular conformation. znaturforsch.com Notably, the nitro group is observed to be in the same plane as the benzene (B151609) ring, a feature that contrasts with the twisted conformation seen in the related 2-nitrobenzoyl azide. znaturforsch.com This planarity is supported by intramolecular hydrogen bonding. researchgate.net

Detailed crystallographic data for key intermediates and by-products arising from reactions involving 2-Hydroxy-3-nitrobenzoyl chloride provide critical insights into the stereochemical and conformational aspects of these molecules.

Interactive Table: Crystallographic Data for a Key Intermediate Derived from 2-Hydroxy-3-nitrobenzoyl chloride

| Parameter | 2-hydroxy-3-nitrobenzoyl azide (3b) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.645(1) |

| b (Å) | 14.345(2) |

| c (Å) | 7.689(1) |

| α (°) | 90 |

| β (°) | 100.34(1) |

| γ (°) | 90 |

| Volume (ų) | 829.1(2) |

| Z | 4 |

| Data sourced from Zeitschrift für Naturforschung B. znaturforsch.com |

Spectroscopic Analysis of Reaction Intermediates and By-products

Spectroscopic methods are indispensable for identifying and characterizing intermediates and by-products in the synthesis of 2-Hydroxy-3-nitrobenzoyl chloride. The preparation of this compound from 3-nitrosalicylic acid and a chlorinating agent like thionyl chloride is not always a straightforward process. znaturforsch.comrsc.org

Research has shown that depending on the reaction conditions, particularly the presence and amount of a catalyst such as dimethylformamide (DMF), the formation of a significant by-product can occur. znaturforsch.com Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), was crucial in identifying this by-product as a dimeric species, specifically a salicyl salicylate-type ester, referred to as 'dimer' 2c in the literature. znaturforsch.com The formation of this dimer was found to be more pronounced with increased concentrations of the DMF catalyst. znaturforsch.com

Interestingly, further studies revealed that this crude dimeric by-product could be used directly in the subsequent reaction to form the corresponding acyl azide with comparable yield and purity to the reaction starting from the purified acid chloride. znaturforsch.com

In the synthesis of more complex molecules where 2-Hydroxy-3-nitrobenzoyl chloride serves as a starting material, spectroscopic techniques such as ESI-MS are routinely used to confirm the formation of intermediates and final products. rsc.org

Interactive Table: Spectroscopic Data for By-product Identification in 2-Hydroxy-3-nitrobenzoyl chloride Synthesis

| Spectroscopic Technique | Observation | Inference |

| ¹H NMR Spectroscopy | Complex spectra suggesting a mixture of the desired product and another major component. | Presence of a significant by-product alongside the target molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Mass peak corresponding to the molecular weight of the dimeric ester of 2-hydroxy-3-nitrobenzoic acid. | Confirmation of the 'dimer' (salsalate-type) structure of the by-product. |

| Data interpretation based on findings reported in Zeitschrift für Naturforschung B. znaturforsch.com |

Theoretical and Computational Studies of 2 Hydroxy 3 Nitrobenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule. nrel.govnih.gov For 2-Hydroxy-3-nitrobenzoyl chloride, these calculations would model the electron distribution and energy levels of the molecule to predict its stability and chemical behavior.

Electronic Structure: The electronic structure is fundamentally shaped by the interplay of the functional groups attached to the benzene (B151609) ring: the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) and benzoyl chloride (-COCl) groups. DFT methods, such as those employing the M06-2X functional with a basis set like def2-TZVP, can compute the molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and atomic charges. nrel.gov The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. For 2-Hydroxy-3-nitrobenzoyl chloride, the electron-withdrawing nature of the nitro and benzoyl chloride groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack, particularly at the carbonyl carbon.

Reactivity Prediction: Computational methods can generate reactivity descriptors that predict how and where a molecule will react.

Fukui Functions: These functions would identify the most electrophilic and nucleophilic sites in the molecule. The carbonyl carbon of the benzoyl chloride group is predicted to be the primary electrophilic site, highly susceptible to attack by nucleophiles.

Activation Strain Model: This model could be used to analyze the barriers for reactions, such as acylation reactions with alcohols or amines. It would partition the activation energy into the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted molecules.

Quantitative Structure-Activity Relationship (QSAR): By calculating various electronic and steric descriptors, QSAR models can be developed to predict the biological activity or reactivity of a series of related compounds. ajchem-a.com For 2-Hydroxy-3-nitrobenzoyl chloride, descriptors like LogP (partition coefficient) and pIC50 could be estimated to correlate its structure with potential biological effects. ajchem-a.com

A summary of typical computational approaches is presented below.

| Computational Method | Purpose | Predicted Outcome for 2-Hydroxy-3-nitrobenzoyl Chloride |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic properties. nrel.gov | Provides insights into bond lengths, angles, and the overall 3D structure. Calculates molecular orbital energies (HOMO/LUMO). |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies and UV-Vis spectra. scispace.com | Estimates the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. ufms.br | Quantifies the electron-withdrawing and donating effects of substituents and identifies key stabilizing intramolecular interactions. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. For 2-Hydroxy-3-nitrobenzoyl chloride, MD simulations can be employed to explore its behavior in solution and to visualize reaction pathways.

Using advanced techniques like reactive coarse-grained models (e.g., Reactive Martini), simulations can model chemical reactions explicitly. escholarship.org This approach allows for the observation of bond-forming and bond-breaking events over simulation timescales that are significantly longer than those accessible by traditional quantum mechanics. escholarship.org For instance, the acylation reaction of an alcohol with 2-Hydroxy-3-nitrobenzoyl chloride could be simulated. The simulation would track the trajectories of the reacting molecules as they approach, form a tetrahedral intermediate, and finally release the chloride ion to form the ester product. Such simulations provide invaluable details about the reaction mechanism, the role of the solvent, and the structure of transition states and intermediates.

Structure-Reactivity Relationship Analysis

The reactivity of 2-Hydroxy-3-nitrobenzoyl chloride is dictated by the electronic effects of its substituents on the aromatic ring and the acyl chloride functional group.

Acyl Chloride Group (-COCl): This group is inherently highly reactive. The carbonyl carbon is strongly electrophilic due to the electron-withdrawing effects of both the oxygen atom and the chlorine atom. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., water, alcohols, amines).

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta position relative to itself (positions 4 and 6). Its presence also increases the electrophilicity of the carbonyl carbon via resonance and inductive effects.

Hydroxyl Group (-OH): The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, its influence is likely overshadowed by the strong deactivating effect of the adjacent nitro group and the benzoyl chloride group. The acidic proton of the hydroxyl group can be abstracted by bases, and the resulting phenoxide is a much stronger activating group. Intramolecular hydrogen bonding between the hydroxyl group and the nitro group's oxygen is expected, which would influence the compound's conformation and reactivity.

The combined effect of these groups makes the carbonyl carbon the most reactive site for nucleophilic attack. The benzene ring is generally deactivated towards electrophiles but may undergo nucleophilic aromatic substitution under harsh conditions, facilitated by the presence of the strong electron-withdrawing nitro group.

**6.4. Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is crucial for chemical identification. scispace.com

¹H NMR Spectroscopy: The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electronic environment of the protons. Electron-withdrawing groups deshield nearby protons, shifting their signals to a higher frequency (downfield). libretexts.orgyoutube.com

| Proton | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| -OH Proton | 10.0 - 12.0 | The proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent nitro group. |

| Aromatic Protons | 7.0 - 8.5 | These protons are on an electron-deficient aromatic ring due to the -NO₂ and -COCl groups, causing them to appear downfield. youtube.com Their exact positions and coupling patterns would depend on their location relative to the substituents. |

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of chemical bonds. The positions of absorption bands can be predicted using DFT calculations. An IR spectrum for the related compound 2-hydroxy-3-nitrobenzoic acid is available and can serve as a reference. nist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference/Rationale |

|---|---|---|---|

| O-H | Stretching (intramolecular H-bond) | ~3000 - 3400 | Broad absorption due to hydrogen bonding. |

| C=O (Acyl Chloride) | Stretching | ~1770 - 1810 | Higher frequency than ketones due to the electron-withdrawing chlorine atom. The NIST database shows the C=O stretch for o-nitrobenzoyl chloride in this region. nist.gov |

| N-O (Nitro Group) | Asymmetric & Symmetric Stretching | ~1520 - 1560 & ~1340 - 1380 | Characteristic strong absorptions for nitroaromatic compounds. |

| C-Cl | Stretching | ~650 - 850 | Typical range for C-Cl bond vibrations. |

Conformational Analysis and Intermolecular Interactions

Conformational Analysis: The three-dimensional shape and flexibility of 2-Hydroxy-3-nitrobenzoyl chloride are critical to its properties. Theoretical calculations can determine the most stable conformations (conformers) and the energy barriers between them. ufms.br A key feature is the likely planarity of the molecule, enforced by an intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the ortho-nitro group. This interaction would create a stable six-membered ring structure. The orientation of the benzoyl chloride group relative to the ring is another important conformational variable. It is expected to be largely coplanar with the benzene ring to maximize resonance stabilization, though steric hindrance from the adjacent nitro group might cause some twisting.

Intermolecular Interactions: In the solid state or in solution, molecules of 2-Hydroxy-3-nitrobenzoyl chloride can interact with each other in several ways:

Hydrogen Bonding: While the primary hydroxyl proton is engaged in an intramolecular hydrogen bond, it might still participate in weaker intermolecular hydrogen bonds, particularly in protic solvents.

π-π Stacking: The electron-deficient aromatic rings can stack on top of each other, an interaction that is common in nitroaromatic compounds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups (-NO₂, -OH, -COCl), leading to strong dipole-dipole interactions that would influence its boiling point and solubility.

Theoretical studies, such as those using the M06-2X functional, are well-suited for analyzing these non-covalent interactions and predicting the preferred packing arrangement in a crystal lattice. ufms.br

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

Future research may focus on developing greener and more efficient synthetic routes. This could involve using solid-supported catalysts or milder chlorinating agents to reduce waste and improve safety and scalability compared to traditional methods using reagents like thionyl chloride.

Exploration of New Reaction Pathways and Catalytic Systems

The unique electronic and steric environment of the molecule invites exploration of its reactivity in novel, catalyzed reactions. This includes its potential use in multicomponent reactions to rapidly build molecular complexity or the development of catalytic systems that can selectively transform one functional group while leaving the others intact.

Advanced Materials Science Applications

The compound is a prime candidate for applications in materials science. ontosight.ai Its di-functional nature (with the acyl chloride and hydroxyl group being the most common reaction sites) allows it to act as a monomer for the synthesis of high-performance polymers such as polyesters and polyamides. Furthermore, it could serve as a functionalizing agent to modify the surfaces of other materials or as an organic linker in the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Related compounds are already used in the preparation of polyimides and polyamides. ontosight.ai

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent reactions of 2-Hydroxy-3-nitrobenzoyl chloride could be adapted for continuous flow chemistry platforms. Flow chemistry offers enhanced control over reaction parameters (temperature, pressure, stoichiometry), improved safety for handling reactive intermediates, and potential for automated, high-throughput synthesis, which could accelerate the discovery of new derivatives. beilstein-journals.org

Role in Supramolecular Chemistry and Molecular Recognition Studies

The presence of both a hydrogen bond donor (-OH) and multiple hydrogen bond acceptors (-NO₂, C=O) makes 2-Hydroxy-3-nitrobenzoyl chloride an excellent building block for supramolecular chemistry. It can be incorporated into larger molecules designed to self-assemble into well-defined architectures through non-covalent interactions like hydrogen bonding. These assemblies are relevant in fields such as molecular sensing, drug delivery, and crystal engineering. Studies on related nitrobenzamides have shown their ability to form extensive hydrogen-bonded networks, highlighting the potential of this structural motif. nih.gov

Q & A

Q. What is the optimal synthetic route for preparing 2-hydroxy-3-nitrobenzoyl chloride, and how are reaction conditions optimized?

The compound is synthesized via refluxing 3-nitrosalicylic acid with thionyl chloride (SOCl₂) in diethyl ether (Et₂O). Key steps include:

- Reaction setup : 20 mmol of 3-nitrosalicylic acid in 40 mL Et₂O with 20 mL SOCl₂ under reflux.

- Workup : Concentration under reduced pressure yields the product in 98% yield.

- Critical parameters : Excess SOCl₂ ensures complete conversion, while Et₂O minimizes side reactions. Prolonged reflux (>12 hours) may degrade sensitive functional groups .

Q. How is 2-hydroxy-3-nitrobenzoyl chloride characterized spectroscopically?

Key spectroscopic data include:

- ¹H NMR (CDCl₃) : δ 7.16 (t, J = 8.2 Hz, 1H), 8.40 (m, 2H), 11.43 (s, 1H; hydroxyl proton).

- ¹³C NMR : δ 165.6 (C=O), 155.3 (C-OH), 141.3 (C-NO₂).

- IR : Strong absorption at 1767 cm⁻¹ (C=O stretch), 1533 cm⁻¹ (asymmetric NO₂ stretch). These data confirm the acyl chloride formation and intramolecular hydrogen bonding between hydroxyl and nitro groups .

Q. What safety protocols are essential when handling 2-hydroxy-3-nitrobenzoyl chloride?

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl/SO₂ byproducts.

- Quenching : Residual acyl chloride is neutralized with cold aqueous sodium bicarbonate.

- Storage : Anhydrous conditions at 0–6°C to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and hydroxyl groups influence reactivity in subsequent amidation reactions?

The ortho-nitro and hydroxyl groups create steric hindrance and electronic deactivation, slowing nucleophilic attack. For example, reacting 2-hydroxy-3-nitrobenzoyl chloride with dimethylamine requires:

- Base mediation : Triethylamine (TEA) to scavenge HCl.

- Solvent choice : Dichloromethane (DCM) balances solubility and reaction kinetics.

- Extended reaction time : 6 hours at room temperature for 80% conversion. Competing hydrolysis is minimized by anhydrous conditions .

Q. What methodological considerations apply when comparing thionyl chloride vs. oxalyl chloride as acylating agents?

- Thionyl chloride (SOCl₂) : Preferred for high yields (98%) but generates SO₂/HCl gases. Requires reflux in Et₂O or benzene.

- Oxalyl chloride ((COCl)₂) : Milder conditions (50°C in DCM) but may require catalytic DMF. Yields are lower (85–90%) due to competing side reactions.

- Selectivity : SOCl₂ is more efficient for substrates with electron-withdrawing groups (e.g., nitro) .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Temperature : Reflux (40–50°C) balances reaction rate and decomposition.

- Solvent : Et₂O or DCM prevents polymerization.

- Purification : Distillation under reduced pressure (for liquid products) or recrystallization from non-polar solvents (e.g., hexane).

- Catalyst : 1–2% DMF accelerates reaction but risks over-chlorination .

Q. What role does X-ray crystallography play in confirming the structure of intermediates derived from 2-hydroxy-3-nitrobenzoyl chloride?

- Sample preparation : Crystals grown via slow evaporation from EtOAc/hexane.

- Software : SHELXL refines structures using high-resolution data. Key metrics include R-factor (<5%) and bond-length accuracy (±0.01 Å).

- Challenges : Intramolecular H-bonding (O-H⋯O-NO₂) distorts geometry, requiring constrained refinement .

Q. How do competing reaction pathways (e.g., hydrolysis vs. amidation) affect synthetic outcomes, and how are they mitigated?

- Hydrolysis : Dominates in protic solvents (e.g., H₂O) or humid conditions. Minimized by using anhydrous DCM and molecular sieves.

- Amidation : Requires stoichiometric amine and base (e.g., TEA).

- Kinetic control : Lower temperatures (0–20°C) favor nucleophilic substitution over hydrolysis.

- Monitoring : TLC (hexane:EtOAc = 4:1) tracks progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.